2-amino-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an amino group, a methoxypropyl group, and a cyanide group attached to a pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethylpyrrole with 3-methoxypropylamine under controlled conditions to introduce the methoxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The amino and methoxypropyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
2-AMINO-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-AMINO-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The amino and methoxypropyl groups may facilitate binding to biological macromolecules, while the cyanide group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE: shares structural similarities with other pyrrole derivatives such as:
Uniqueness
The presence of the cyanide group in 2-AMINO-1-(3-METHOXYPROPYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications where the cyanide functionality is crucial.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-1-(3-methoxypropyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H17N3O/c1-8-9(2)14(5-4-6-15-3)11(13)10(8)7-12/h4-6,13H2,1-3H3 |
InChI Key |
PJRULUUSTNEIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.